molecular formula C20H23NO4 B14036017 benzyl ((1S,2S)-1-hydroxy-1-((R)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate

benzyl ((1S,2S)-1-hydroxy-1-((R)-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate

Cat. No.: B14036017
M. Wt: 341.4 g/mol
InChI Key: WGHFDNXGBBLQKA-CMKODMSKSA-N
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Description

Benzyl ((1S,2S)-1-hydroxy-1-(®-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate is an organic compound with a complex structure that includes a benzyl group, a carbamate group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl ((1S,2S)-1-hydroxy-1-(®-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an appropriate amine under controlled conditions to form the carbamate linkage. The oxirane ring can be introduced through epoxidation reactions using peracids or other oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1S,2S)-1-hydroxy-1-(®-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peracids for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the carbamate group results in primary amines .

Scientific Research Applications

Chemistry

In chemistry, benzyl ((1S,2S)-1-hydroxy-1-(®-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biochemical pathways and mechanisms .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating certain diseases and conditions .

Industry

In the industrial sector, benzyl ((1S,2S)-1-hydroxy-1-(®-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl ((1S,2S)-1-hydroxy-1-(®-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The carbamate group can also interact with active sites, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride
  • Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate

Uniqueness

Compared to similar compounds, benzyl ((1S,2S)-1-hydroxy-1-(®-2-methyloxiran-2-yl)-3-phenylpropan-2-yl)carbamate stands out due to its unique combination of functional groups. The presence of both an oxirane ring and a carbamate group provides distinct reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

benzyl N-[(1S,2S)-1-hydroxy-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C20H23NO4/c1-20(14-25-20)18(22)17(12-15-8-4-2-5-9-15)21-19(23)24-13-16-10-6-3-7-11-16/h2-11,17-18,22H,12-14H2,1H3,(H,21,23)/t17-,18-,20+/m0/s1

InChI Key

WGHFDNXGBBLQKA-CMKODMSKSA-N

Isomeric SMILES

C[C@@]1(CO1)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC1(CO1)C(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

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